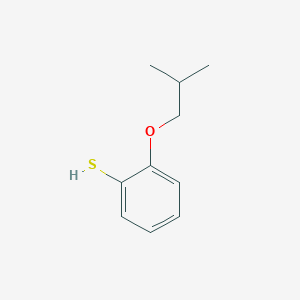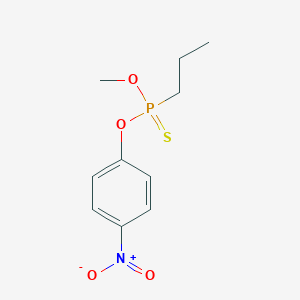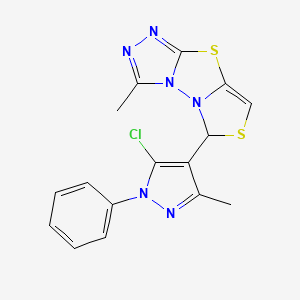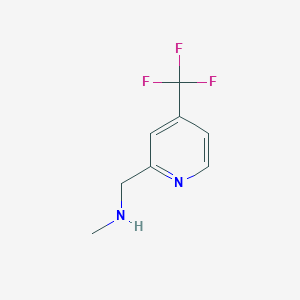
2-iso-Butoxythiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iso-Butoxythiophenol is an organic compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. This compound is characterized by the presence of an iso-butoxy group (-OCH₂CH(CH₃)₂) attached to the thiophenol structure. Thiophenols are known for their distinctive odor and are used in various chemical applications due to their reactivity and ability to form strong bonds with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxythiophenol can be achieved through several methods, including nucleophilic aromatic substitution and organometallic reactions. One common method involves the reaction of iso-butyl alcohol with thiophenol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-iso-Butoxythiophenol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-iso-Butoxythiophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-iso-Butoxythiophenol involves its ability to interact with various molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with metal ions and other electrophilic centers, leading to the inhibition of enzyme activity or the modulation of receptor function. The iso-butoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenol: Lacks the iso-butoxy group, making it less lipophilic.
4-Methylthiophenol: Contains a methyl group instead of an iso-butoxy group, resulting in different reactivity and properties.
2-Butoxythiophenol: Similar structure but with a butoxy group instead of an iso-butoxy group.
Uniqueness
2-iso-Butoxythiophenol is unique due to the presence of the iso-butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H14OS |
|---|---|
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
2-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H14OS/c1-8(2)7-11-9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 |
Clé InChI |
LLFPQUFPCRTVAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=CC=C1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)






![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
![Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate](/img/structure/B12633827.png)



